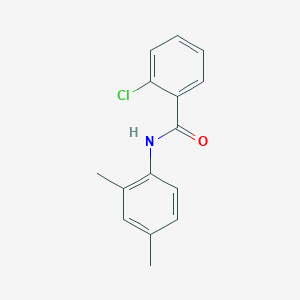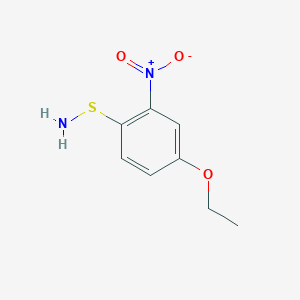
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine, also known as ENT or NENA, is a compound that has been extensively studied for its potential applications in scientific research. It is a thiol-reactive compound that has been shown to be a highly specific inhibitor of cysteine proteases. In
Mecanismo De Acción
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound reacts specifically with the thiol group of the cysteine residue in the active site of the enzyme, forming a covalent bond that prevents the protease from functioning.
Efectos Bioquímicos Y Fisiológicos
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been shown to have a high degree of specificity for cysteine proteases, making it an ideal tool for studying the role of these enzymes in various biological processes. The compound has been used to investigate the role of cysteine proteases in cancer cell invasion, apoptosis, and antigen processing. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B, a cysteine protease that plays a role in the activation of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is its high specificity for cysteine proteases. This specificity allows researchers to selectively inhibit the activity of these enzymes without affecting other proteases. However, one limitation of the compound is its irreversible binding to the active site of cysteine proteases, which can make it difficult to study the kinetics of enzyme inhibition.
Direcciones Futuras
There are several future directions for the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research. One area of interest is the development of new inhibitors based on the structure of the compound. Researchers are also investigating the use of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine as a tool for studying the role of cysteine proteases in viral infections. Additionally, the compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Conclusion:
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine is a compound that has been extensively studied for its potential applications in scientific research. Its high specificity for cysteine proteases makes it an ideal tool for studying the role of these enzymes in various biological processes. The compound has shown promise as a potential therapeutic agent for diseases such as cancer and autoimmune disorders. Further studies are needed to fully understand the potential applications of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine in scientific research and medicine.
Métodos De Síntesis
The synthesis of S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine involves the reaction of 4-ethoxy-2-nitroaniline with thiohydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction yields the desired product as a yellow solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine has been widely used in scientific research as a specific inhibitor of cysteine proteases. Cysteine proteases are enzymes that play a crucial role in a variety of biological processes, including protein degradation, antigen processing, and apoptosis. Inhibition of cysteine proteases can lead to the discovery of new therapeutic targets for diseases such as cancer, autoimmune disorders, and infectious diseases.
Propiedades
Número CAS |
328022-45-3 |
|---|---|
Nombre del producto |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
Fórmula molecular |
C8H10N2O3S |
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
S-(4-ethoxy-2-nitrophenyl)thiohydroxylamine |
InChI |
InChI=1S/C8H10N2O3S/c1-2-13-6-3-4-8(14-9)7(5-6)10(11)12/h3-5H,2,9H2,1H3 |
Clave InChI |
KVVIODCAYJARDF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC(=C(C=C1)SN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



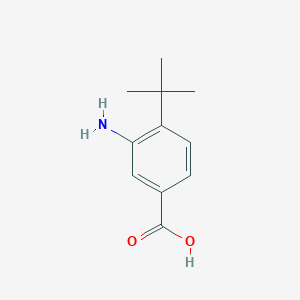
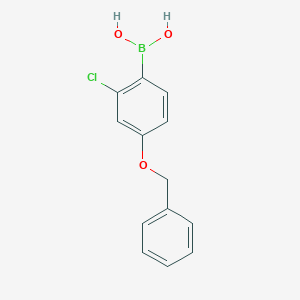
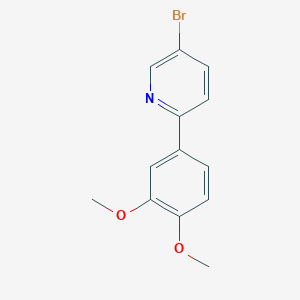
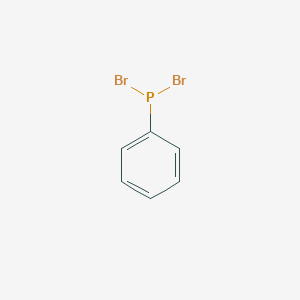
![3,9,15,21,42-Pentatert-butyl-25,28,31,34,37-pentaoxaheptacyclo[21.15.7.17,11.113,17.140,44.05,38.019,24]octatetraconta-1,3,5(38),7,9,11(48),13(47),14,16,19(24),20,22,40,42,44(46)-pentadecaene-46,47,48-triol](/img/structure/B172497.png)

